Cas no 889786-12-3 (N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide)

N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a sulfonamide derivative incorporating an anthraquinone core, exhibiting potential utility in organic synthesis and material science applications. The anthraquinone moiety imparts electron-accepting properties, while the sulfonamide group enhances solubility and reactivity, making it suitable for use as an intermediate in dye synthesis or functional materials. Its structural rigidity and conjugated system may contribute to photostability and electronic properties, relevant for optoelectronic applications. The 2,3-dimethylphenyl substituent further modifies steric and electronic characteristics, allowing tailored reactivity. This compound is of interest for researchers exploring advanced organic frameworks with tunable properties.
N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide structure
889786-12-3 structure
Product Name:N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
CAS No:889786-12-3
MF:C22H17NO4S
MW:391.43968462944
CID:6089882
PubChem ID:7164288
Update Time:2025-05-21

N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
    • N-(2,3-dimethylphenyl)-9,10-dioxoanthracene-2-sulfonamide
    • 2-Anthracenesulfonamide, N-(2,3-dimethylphenyl)-9,10-dihydro-9,10-dioxo-
    • 889786-12-3
    • AKOS024608607
    • F1414-0275
    • Inchi: 1S/C22H17NO4S/c1-13-6-5-9-20(14(13)2)23-28(26,27)15-10-11-18-19(12-15)22(25)17-8-4-3-7-16(17)21(18)24/h3-12,23H,1-2H3
    • InChI Key: FEBVIWRQVSPEDM-UHFFFAOYSA-N
    • SMILES: C1=C2C(C(=O)C3=C(C2=O)C=CC=C3)=CC=C1S(NC1=CC=CC(C)=C1C)(=O)=O

Computed Properties

  • Exact Mass: 391.08782920g/mol
  • Monoisotopic Mass: 391.08782920g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 3
  • Complexity: 727
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 88.7Ų

Experimental Properties

  • Density: 1.394±0.06 g/cm3(Predicted)
  • Boiling Point: 611.2±65.0 °C(Predicted)
  • pka: 7.67±0.20(Predicted)

N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide Pricemore >>

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N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide Related Literature

Additional information on N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Comprehensive Overview of N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (CAS No. 889786-12-3)

The compound N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (CAS No. 889786-12-3) is a specialized sulfonamide derivative with a unique anthraquinone backbone. This structure combines the electron-withdrawing properties of sulfonamide with the redox-active characteristics of anthraquinone, making it a subject of interest in materials science and organic electronics. Researchers are increasingly exploring its potential in organic semiconductors, dye-sensitized solar cells (DSSCs), and photocatalysts, aligning with the global push for sustainable energy solutions.

One of the most searched questions about this compound revolves around its synthetic pathway. The synthesis typically involves the condensation of 2,3-dimethylaniline with 9,10-dioxo-9,10-dihydroanthracene-2-sulfonyl chloride under controlled conditions. Recent studies highlight its thermal stability (up to 250°C) and solubility profile (compatible with polar aprotic solvents like DMF and DMSO), which are critical for industrial applications. These properties are frequently queried in academic forums, reflecting their relevance to process optimization.

In the context of green chemistry, N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has garnered attention due to its potential as a non-toxic alternative to heavy-metal-based catalysts. Computational studies suggest its HOMO-LUMO gap (~3.1 eV) could be tuned for visible-light photocatalysis, a hot topic in CO2 reduction and wastewater treatment. This aligns with the surge in searches for eco-friendly catalytic systems and circular economy solutions.

The compound’s spectroscopic signatures (e.g., IR peaks at 1650 cm−1 for C=O stretch and 1320 cm−1 for S=O) are often discussed in analytical chemistry circles. Its UV-Vis absorption maxima at 380 nm and 450 nm make it suitable for optical sensor designs, a trending niche in wearable health tech. These features address common search queries about structure-property relationships in conjugated systems.

From a commercial standpoint, suppliers emphasize its batch-to-batch consistency (purity ≥98% by HPLC) and scalability, responding to industry demands for high-performance organic materials. Patent databases reveal growing IP activity around its derivatives, particularly for flexible electronics and bioimaging probes, reflecting market trends toward miniaturized devices.

Ongoing research explores its supramolecular interactions (e.g., π-stacking in crystal lattices) and charge transport mechanisms, topics frequently cited in materials informatics discussions. As AI-driven molecular design gains traction, this compound serves as a benchmark for QSAR modeling of sulfonamide-anthraquinone hybrids, another high-traffic keyword cluster.

In summary, N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide bridges multiple disciplines—from renewable energy to smart materials. Its versatile chemistry and alignment with UN Sustainable Development Goals (SDGs) ensure continued relevance in both academic and industrial R&D landscapes.

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